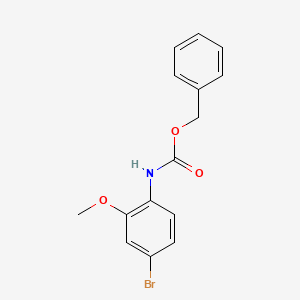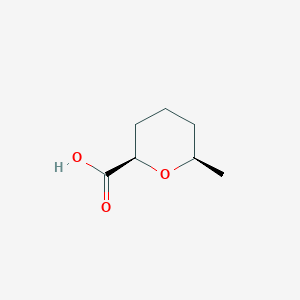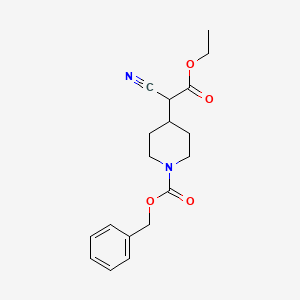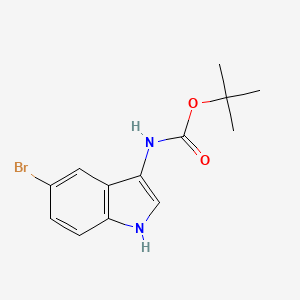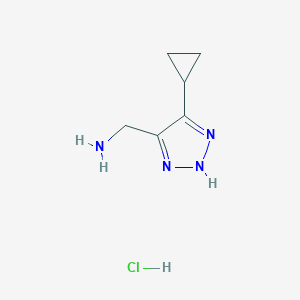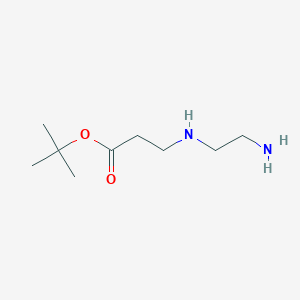![molecular formula C8H9NOS B13501961 {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole moieties. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol typically involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole in the presence of a catalyst such as Amberlyst 15 . Another method includes the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of sodium hydride in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols or amines.
Applications De Recherche Scientifique
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antiviral agent, particularly against hepatitis C virus and neurotropic alphaviruses
Mécanisme D'action
The mechanism of action of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol involves its role as an allosteric inhibitor. It binds to a site on the target enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This mechanism is particularly relevant in its antiviral and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- 4-Substituted 5-(1H-pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles
- N-Substituted Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates
Uniqueness
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as an allosteric inhibitor sets it apart from other similar compounds, making it a valuable target for drug development and biochemical research .
Propriétés
Formule moléculaire |
C8H9NOS |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
(4-methylthieno[3,2-b]pyrrol-2-yl)methanol |
InChI |
InChI=1S/C8H9NOS/c1-9-3-2-8-7(9)4-6(5-10)11-8/h2-4,10H,5H2,1H3 |
Clé InChI |
CEDDXRUTYYFMMH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=C(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


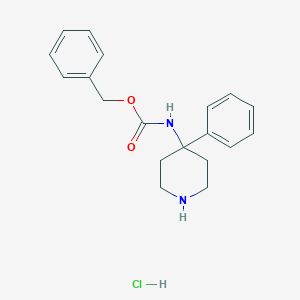
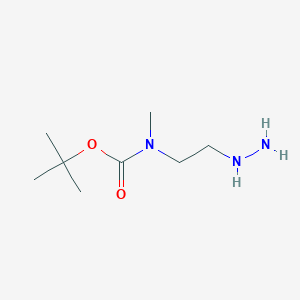
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
